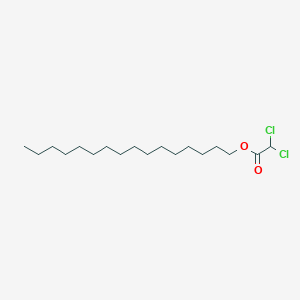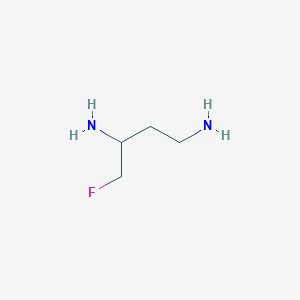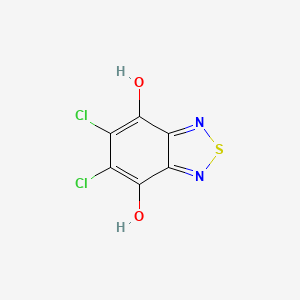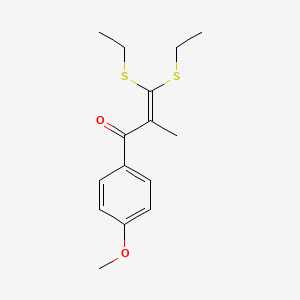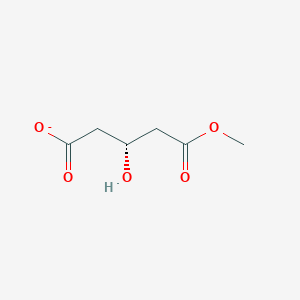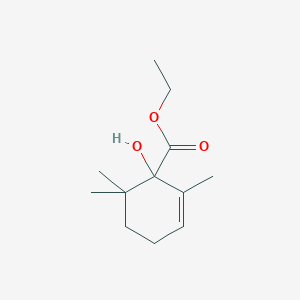![molecular formula C10H20INO2S B14418343 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide CAS No. 85109-27-9](/img/structure/B14418343.png)
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is a chemical compound with a complex structure that includes a morpholine ring substituted with a methyl group and a propanoylsulfanyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide typically involves the reaction of morpholine with appropriate alkylating agents. The process may include the following steps:
Alkylation: Morpholine is reacted with methyl iodide to introduce the methyl group at the nitrogen atom.
Thioester Formation: The resulting compound is then reacted with a propanoyl chloride derivative to form the propanoylsulfanyl group.
Quaternization: Finally, the compound undergoes quaternization with an iodide source to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Corresponding halide salts.
Aplicaciones Científicas De Investigación
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Benzyloxy-2-propionyloxy-propyl)-4-methyl-morpholin-4-ium iodide
- 4-(3-Benzyloxy-2-butyryloxy-propyl)-4-methyl-morpholin-4-ium iodide
Uniqueness
4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
85109-27-9 |
|---|---|
Fórmula molecular |
C10H20INO2S |
Peso molecular |
345.24 g/mol |
Nombre IUPAC |
S-[2-(4-methylmorpholin-4-ium-4-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C10H20NO2S.HI/c1-3-10(12)14-9-6-11(2)4-7-13-8-5-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QFEPQZGPFIUIFA-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)SCC[N+]1(CCOCC1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
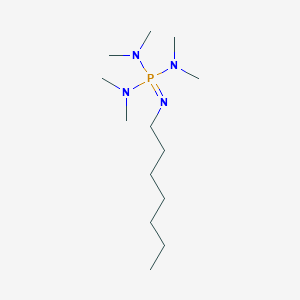
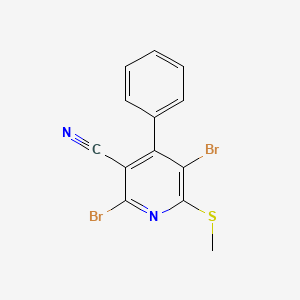

![4-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl acetate](/img/structure/B14418279.png)

